4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine
Overview
Description
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine is a complex organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a piperidine ring substituted with a methylbenzyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole core.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, typically using a chlorophenyl halide in the presence of a base.
Formation of the piperidine ring: The piperidine ring can be synthesized by the cyclization of a suitable precursor, such as a 1,5-diamine.
Attachment of the methylbenzyl group: The final step involves the alkylation of the piperidine ring with a methylbenzyl halide.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Addition: The compound can participate in addition reactions, particularly at the double bonds present in the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit prothrombin, which is involved in the blood coagulation pathway . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine can be compared with other similar compounds, such as:
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine: This compound has a similar structure but lacks the methylbenzyl group, which may affect its biological activity and chemical reactivity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a different substitution pattern on the pyrazole ring, which can lead to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3/c1-16-2-4-17(5-3-16)15-26-12-10-19(11-13-26)22-14-21(24-25-22)18-6-8-20(23)9-7-18/h2-9,14,19H,10-13,15H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCVESFMFLJAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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